molecular formula C17H25NO5 B8178472 N-Boc-O-propyl-D-tyrosine

N-Boc-O-propyl-D-tyrosine

Cat. No. B8178472
M. Wt: 323.4 g/mol
InChI Key: RKPPSPGQIMRPNE-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-O-propyl-D-tyrosine is a useful research compound. Its molecular formula is C17H25NO5 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Boc-O-propyl-D-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-O-propyl-D-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-Boc-O-propyl-D-tyrosine involves the protection of the carboxylic acid group, followed by the alkylation of the amino group with propyl bromide, and finally the deprotection of the Boc group.

Starting Materials
N-Boc-D-tyrosine, Propyl bromide, Diisopropylethylamine (DIPEA), Dichloromethane (DCM), Triethylamine (TEA), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Ethyl acetate, Sodium sulfate (Na2SO4)

Reaction
Protection of carboxylic acid group with Boc anhydride and DIPEA in DCM, Alkylation of amino group with propyl bromide and TEA in DCM, Deprotection of Boc group with HCl in dioxane, Neutralization of HCl with NaOH, Extraction of product with ethyl acetate, Drying of organic layer with Na2SO4, Evaporation of solvent to obtain N-Boc-O-propyl-D-tyrosine

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-propoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h6-9,14H,5,10-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPPSPGQIMRPNE-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-O-propyl-D-tyrosine

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